Dansyltryptamine

Description

Structure

3D Structure

Properties

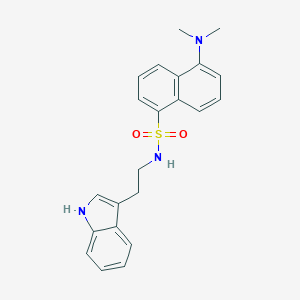

IUPAC Name |

5-(dimethylamino)-N-[2-(1H-indol-3-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-25(2)21-11-5-9-19-18(21)8-6-12-22(19)28(26,27)24-14-13-16-15-23-20-10-4-3-7-17(16)20/h3-12,15,23-24H,13-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFAXABPSTODQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342535 |

Source

|

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-17-1 |

Source

|

| Record name | Dansyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13285-17-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Synthesis and Purification of N-Dansyltryptamine

Executive Summary

N-Dansyltryptamine (DNS-Tryptamine) is a fluorogenic bioconjugate synthesized by the sulfonylation of tryptamine with dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride). It serves as a critical tool in structural biology and pharmacology, primarily functioning as a FRET (Fluorescence Resonance Energy Transfer) acceptor for tryptophan residues in protein folding studies and as a solvatochromic probe for investigating membrane lipid dynamics.

This guide provides a validated, high-fidelity protocol for the synthesis, purification, and characterization of DNS-Tryptamine. Unlike generic procedures, this workflow is optimized to maximize yield while minimizing the formation of bis-dansylated byproducts (indole-N-acylation).

Chemical Basis & Reaction Logic

The synthesis relies on a Nucleophilic Substitution at Sulfur (S_N2-like) mechanism. The primary amine of the tryptamine side chain acts as the nucleophile, attacking the electrophilic sulfur center of the dansyl chloride.

Mechanistic Considerations

-

Selectivity: Tryptamine possesses two nitrogen centers: the highly nucleophilic primary alkyl amine (

) and the poorly nucleophilic indole nitrogen ( -

Solvatochromism: The dansyl fluorophore exhibits a large Stokes shift and high sensitivity to solvent polarity. This property is utilized during purification (TLC/Column) where the product's fluorescence color shifts from green (non-polar) to yellow-orange (polar) depending on the mobile phase.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the chemoselective sulfonylation of tryptamine.

Materials & Safety Profile

Reagents

| Reagent | Purity | Role | Stoichiometry |

| Tryptamine | >98% | Substrate | 1.0 equiv |

| Dansyl Chloride (DNS-Cl) | >97% | Reagent | 1.1 equiv |

| Sodium Carbonate ( | Anhydrous | Base | 2.5 equiv |

| Acetone | ACS Grade | Solvent | - |

| Dichloromethane (DCM) | HPLC Grade | Extraction | - |

Safety Critical (PPE Required)

-

Dansyl Chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Hydrolyzes to produce HCl. Handle in a fume hood.

-

Tryptamine: Bioactive alkaloid. Avoid inhalation of dust.

-

Waste Disposal: All aqueous waste containing dansyl derivatives must be treated as hazardous organic waste due to potential ecotoxicity.

Synthesis Protocol: Modified Schotten-Baumann Method

This protocol is designed for a 1.0 mmol scale but is linearly scalable up to 50 mmol.

Step 1: Preparation of Phases

-

Aqueous Phase: Dissolve 265 mg (2.5 mmol) of

in 10 mL of deionized water . Ensure complete dissolution. -

Organic Phase: Dissolve 160 mg (1.0 mmol) of Tryptamine in 10 mL of Acetone .

-

Note: Tryptamine free base is preferred. If using Tryptamine HCl salt, increase

to 3.5 equiv to neutralize the hydrochloride.

-

Step 2: Reaction Initiation

-

Place the Tryptamine/Acetone solution in a round-bottom flask equipped with a magnetic stir bar.

-

Add the aqueous carbonate solution to the flask. The mixture may become slightly cloudy.

-

Critical Step: While stirring vigorously, add 297 mg (1.1 mmol) of Dansyl Chloride portion-wise over 5 minutes.

-

Why: Adding DNS-Cl slowly prevents localized high concentrations that could favor side reactions or rapid hydrolysis of the chloride.

-

-

Cover the flask with foil (light protection) and stir at Room Temperature (

) for 2-3 hours .

Step 3: Monitoring & Quenching

-

TLC Monitor: Check reaction progress using Silica TLC (Mobile Phase: 5% MeOH in DCM).

-

Tryptamine (

): Stains brown with Ninhydrin (primary amine). -

DNS-Tryptamine (

): Highly fluorescent (Green/Blue) under UV 365nm. -

DNS-Cl (

): Fluorescent yellow; hydrolyzes to Dansyl-OH (streak near baseline).

-

-

Once Tryptamine is consumed, dilute the mixture with 20 mL of water to dissolve inorganic salts and precipitate the crude sulfonamide.

-

Stir for an additional 10 minutes to hydrolyze any excess Dansyl Chloride.

Step 4: Workup

-

Remove Acetone under reduced pressure (Rotary Evaporator,

). -

Extract the remaining aqueous suspension with Dichloromethane (DCM) (

) . -

Combine organic layers and wash with:

-

1x Brine (Saturated NaCl)

-

1x Water[1]

-

-

Dry over Anhydrous Magnesium Sulfate (

) , filter, and concentrate to a yellow-green oil/solid.

Purification & Validation Workflow

Crude DNS-tryptamine often contains traces of hydrolyzed dansyl acid (DNS-OH) and unreacted tryptamine.

Purification Strategy: Flash Column Chromatography

-

Stationary Phase: Silica Gel 60 (

mesh). -

Mobile Phase Gradient:

-

Start: 100% DCM (Elutes residual DNS-Cl).

-

Ramp: 1% MeOH in DCM

5% MeOH in DCM.

-

-

Fraction Collection: Collect the highly fluorescent green/blue band.

-

Visual Cue: Impurities (DNS-OH) often fluoresce yellow and stick to the top of the column.

-

Workflow Visualization

Figure 2: Purification logic flow ensuring removal of hydrolyzed byproducts.

Characterization & Specifications

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Yellow-green solid/foam | Hygroscopic; store in dark.[2] |

| Molecular Formula | - | |

| Molecular Weight | 393.50 g/mol | - |

| Solubility | DMSO, MeOH, DCM, Acetone | Insoluble in water. |

Spectral Data (Self-Validation)

To confirm identity, ensure your isolated product matches these spectral signatures:

-

Fluorescence Spectroscopy:

-

Excitation (

): 335–340 nm -

Emission (

): 518–525 nm (in MeOH) -

Validation: A blue shift in emission (<500 nm) indicates a non-polar environment; a red shift (>530 nm) indicates water contamination or aggregation.

-

-

1H-NMR (400 MHz,

):-

2.89 (s, 6H,

-

2.95 (t, 2H, Tryptamine

-

3.25 (q, 2H, Tryptamine

-

4.8-5.0 (t, 1H, Sulfonamide

- 6.9-7.6 (m, Indole aromatic protons)

- 8.0-8.6 (m, Dansyl aromatic protons)

-

8.1 (br s, 1H, Indole

-

2.89 (s, 6H,

Troubleshooting & Optimization

Issue 1: Low Yield / "Oiling Out"

-

Cause: Incomplete phase transfer or product trapping in the aqueous layer.

-

Solution: Saturate the aqueous layer with NaCl (salting out) before DCM extraction. Ensure Acetone is fully removed before extraction, as acetone increases the solubility of the product in water.

Issue 2: Bis-Dansylation (Reaction at Indole Nitrogen)

-

Cause: pH too high (>11) or excess DNS-Cl used with strong heating.

-

Solution: Adhere strictly to

(weak base). Do not use NaOH or KOH. Keep reaction at room temperature.

Issue 3: Product Decomposition

-

Cause: Light sensitivity.

-

Solution: Wrap all flasks and columns in aluminum foil. Store purified product at -20°C under Argon.

References

-

Mechanism of Dansylation

-

Fluorescence Properties

-

Scalley, M. L., et al. (1999).[5] "Structural Transitions in the Protein L Denatured State Ensemble." Biochemistry.

-

-

Dansyl Chloride Reagent Profile

-

General Purification Strategies

Sources

- 1. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]

- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bakerlab.org [bakerlab.org]

- 6. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Properties of Dansyltryptamine: A Technical Guide to Fluorescent Indole Probes

Topic: Spectroscopic Properties of Dansyltryptamine Content Type: Technical Whitepaper Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

Dansyltryptamine (DNS-T) represents a pivotal intersection between indole alkaloid pharmacology and fluorescence spectroscopy. As a conjugate of the solvatochromic dansyl fluorophore and the bioactive tryptamine scaffold, DNS-T serves as a "turn-on" fluorescent probe for mapping serotonin (5-HT) receptors, monoamine transporters, and hydrophobic protein pockets. This guide details the photophysical mechanisms, synthesis protocols, and experimental applications of DNS-T, emphasizing its utility in resolving ligand-receptor interactions in non-aqueous microenvironments.

Molecular Architecture & Mechanistic Logic

Chemical Structure

DNS-T is formed by the sulfonylation of the primary amine of tryptamine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride).

-

Fluorophore (Reporter): The dimethylaminonaphthalene sulfonyl group.[1][2] It possesses a charge-transfer excited state that is highly sensitive to solvent polarity.

-

Pharmacophore (Ligand): The indole ethylamine backbone. It retains affinity for serotonergic targets (e.g., 5-HT receptors), directing the probe to specific biological sites.[3]

The Solvatochromic Mechanism

The utility of DNS-T relies on the Twisted Intramolecular Charge Transfer (TICT) state of the dansyl group.

-

Excitation: Upon UV excitation (~330–340 nm), the dimethylamino group donates electron density to the sulfonyl group.

-

Relaxation: In polar solvents (e.g., water), the solvent dipoles reorient around the excited state, lowering its energy and causing a red shift (bathochromic) in emission (~520–550 nm) with reduced quantum yield due to non-radiative decay.

-

Binding Event: When DNS-T enters a hydrophobic receptor pocket, solvent relaxation is restricted. This results in a blue shift (hypsochromic, ~460–480 nm) and a dramatic increase in quantum yield (fluorescence enhancement).

Jablonski Diagram: Solvatochromic Decay

The following diagram illustrates the energy pathways, highlighting the solvent-dependent relaxation that defines the probe's function.

Caption: Energy level diagram showing the divergence in emission pathways based on environmental polarity. Note the energetic stabilization in polar solvents leading to red-shifted emission.

Photophysical Data Profile

The spectroscopic behavior of DNS-T is dictated by the environment. The table below summarizes the expected shifts, which serve as the baseline for validating binding assays.

| Solvent Environment | Dielectric Constant ( | Absorption | Emission | Quantum Yield ( | Appearance |

| Water / Buffer | 78.4 | 330 | 540 - 550 | < 0.10 | Faint Green |

| Methanol | 32.7 | 335 | 520 | 0.25 | Green |

| Chloroform | 4.8 | 340 | 490 | 0.45 | Cyan-Green |

| Toluene/Hexane | 2.4 | 342 | 460 - 470 | > 0.70 | Bright Blue |

| Protein Bound | N/A | 335 - 340 | 460 - 480 | High | Bright Blue/Cyan |

Technical Insight: The Stokes shift (difference between absorption and emission) is exceptionally large (>100 nm), which minimizes self-quenching and allows for easy separation of excitation light from the emission signal.

Experimental Protocols

Synthesis of Dansyltryptamine

Prerequisite: All steps should be performed under low light to prevent photobleaching.

Reagents:

-

Tryptamine hydrochloride (CAS 343-94-2)

-

Dansyl chloride (DNS-Cl) (CAS 605-65-2)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Acetonitrile (ACN)

Protocol:

-

Preparation: Dissolve 1.0 eq of Tryptamine HCl in anhydrous DCM. Add 2.5 eq of TEA to deprotonate the amine.

-

Addition: Dropwise add a solution of 1.1 eq Dansyl chloride in DCM to the stirring tryptamine solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product will be a highly fluorescent spot under UV (365 nm).

-

Workup: Wash the organic layer with 5% NaHCO₃ (to remove dansyl acid) and then brine. Dry over Na₂SO₄.[4]

-

Purification: Flash column chromatography on silica gel. Elute with DCM -> 2% MeOH/DCM.

-

Validation: Confirm structure via ¹H-NMR (look for disappearance of DNS-Cl peaks and shift in tryptamine methylene protons).

Fluorescence Binding Assay (Ligand-Receptor Mapping)

This assay detects the binding of DNS-T to a hydrophobic pocket (e.g., BSA or a 5-HT receptor preparation).

Caption: Step-by-step workflow for utilizing DNS-T in a saturation binding experiment.

Step-by-Step:

-

Baseline: Measure the spectrum of DNS-T (1 µM) in buffer alone. Note the peak at ~550 nm and low intensity.

-

Titration: Add increasing concentrations of the target protein.

-

Observation: If binding occurs, the emission peak will shift left (Blue Shift to ~480 nm) and intensity will increase significantly.

-

Control: Perform a "chase" experiment by adding a non-fluorescent competitor (e.g., Serotonin or Tryptamine) in excess. If the signal decreases, the binding is specific.

Advanced Applications & Considerations

FRET Potential

While DNS-T is primarily a solvatochromic probe, it can participate in FRET (Fluorescence Resonance Energy Transfer) .

-

Donor: Tryptophan residues in the receptor (Ex: 280 nm, Em: ~340 nm).

-

Acceptor: Dansyl group of DNS-T (Abs: ~335 nm).

-

Mechanism: Excitation of the protein at 280 nm can result in sensitized emission of the Dansyl group if the ligand is bound within the Förster radius (~30–40 Å). This confirms proximity of the ligand to receptor tryptophans.

Limitations

-

Steric Bulk: The dansyl group is bulky compared to a native methyl group. It may prevent binding to receptors with very tight orthosteric sites.

-

Photobleaching: Like many organic fluorophores, DNS-T is susceptible to bleaching under high-intensity laser excitation.

References

-

NIST. Fluorescence Quantum Yield Measurements. NIST Technical Series. Retrieved from [Link]

-

National Institutes of Health (NIH). Solvatochromic characteristics of dansyl molecular probes. PubMed Central. Retrieved from [Link]

-

ResearchGate. Maxima of tryptophan and dansyl emission. Retrieved from [Link]

-

MDPI. Solvent Dependence of the Fluorescence Quantum Yield. International Journal of Molecular Sciences. Retrieved from [Link][2][4][5][6]

Sources

- 1. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tryptamines and Mental Health: Activating the 5-HT Receptor for Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. designer-drug.com [designer-drug.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Dansyltryptamine: Photophysics, Synthesis, and Bioanalytical Applications

Executive Summary

Dansyltryptamine (DNS-Trp) represents a critical intersection between organic fluorophore chemistry and bioanalytical signaling. By derivatizing tryptamine with the dansyl (5-dimethylaminonaphthalene-1-sulfonyl) chromophore, researchers create a "chimeric" probe that retains the biological affinity of the indoleamine while leveraging the high quantum yield and environmental sensitivity of the naphthalene sulfonate.

This guide provides a technical deep-dive into the excitation and emission characteristics of Dansyltryptamine, emphasizing its solvatochromic behavior—a property that makes it an exceptional reporter for hydrophobic binding pockets in proteins like BSA and HSA.

Part 1: Photophysical Properties & Solvatochromism[1]

The Dansyl Fluorophore Mechanism

The fluorescence of Dansyltryptamine is governed by the Intramolecular Charge Transfer (ICT) state of the dansyl group. Upon excitation, electron density shifts from the dimethylamino donor to the sulfonyl acceptor.

-

Ground State (S₀): The molecule is relatively non-polar.

-

Excited State (S₁): The molecule develops a large dipole moment.

-

Solvent Relaxation: In polar solvents (like water), solvent molecules reorient around this large excited-state dipole, lowering the energy of the S₁ state before emission occurs.[1] This results in a significant red shift (bathochromic shift) and a reduction in quantum yield due to increased non-radiative decay rates.

-

Hydrophobic Shielding: When DNS-Trp binds to a hydrophobic protein pocket, water is excluded. Solvent relaxation is inhibited, preserving the high energy of the S₁ state. This results in a blue shift (hypsochromic shift) and a dramatic increase in fluorescence intensity.

Jablonski Diagram: Solvatochromic Relaxation

The following diagram illustrates the energy pathways, highlighting the difference between emission in non-polar vs. polar environments.

Figure 1: Jablonski diagram depicting the solvent-dependent relaxation pathway responsible for the large Stokes shift in Dansyltryptamine.

Spectral Characteristics Data

The excitation and emission maxima of Dansyltryptamine are highly dependent on the solvent dielectric constant (

| Solvent / Environment | Polarity Index | Excitation | Emission | Stokes Shift (nm) | Quantum Yield ( |

| Cyclohexane | Non-Polar | 330 | 460 - 480 | ~140 | High (>0.[2]7) |

| Chloroform | Low Polarity | 340 | 490 - 500 | ~155 | High |

| Methanol | Polar Protic | 335 | 520 - 530 | ~190 | Medium |

| Water (PBS) | High Polarity | 330 - 340 | 540 - 560 | ~220 | Low (<0.[2]1) |

| BSA-Bound | Hydrophobic | 340 | 480 - 490 | ~145 | High |

Critical Insight: The "Blue Shift" from ~550 nm (in buffer) to ~480 nm (in protein) is the primary signal used to detect binding events.

Part 2: Synthesis & Derivatization Protocol

For researchers requiring custom probes or validating HPLC standards, in-house derivatization is often necessary. The reaction utilizes the nucleophilic attack of the primary amine of tryptamine onto the sulfonyl chloride of Dansyl-Cl.

Reaction Workflow

Figure 2: Synthesis pathway for Dansyltryptamine.[2] Note that high pH is required to deprotonate the amine, but excessively high pH can hydrolyze the Dansyl-Cl.

Step-by-Step Protocol

-

Reagent Prep: Dissolve Tryptamine (1 eq) in 0.1 M Sodium Carbonate (

, pH ~10). Dissolve Dansyl Chloride (1.2 eq) in Acetone.-

Why: Dansyl-Cl is unstable in water; acetone ensures solubility. The carbonate buffer acts as a proton scavenger for the HCl produced.

-

-

Reaction: Add the Dansyl-Cl solution dropwise to the Tryptamine solution while stirring.

-

Critical Control: Perform in the dark or low light. The dansyl radical is photo-labile.

-

-

Incubation: Stir for 45-60 minutes at room temperature. The solution will turn yellow-green fluorescent.

-

Quenching: Add a small excess of ammonia or simple amine (e.g., glycine) to react with remaining Dansyl-Cl, preventing over-labeling or side reactions during workup.

-

Extraction: Acidify slightly (pH 3-4) to protonate the indole (optional, usually not needed for sulfonamide stability) and extract into Ethyl Acetate or Dichloromethane (DCM).

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via HPLC (C18 column) to remove hydrolyzed Dansyl-OH (blue fluorescence).

Part 3: Experimental Characterization & Applications

Protocol: Spectrofluorometric Analysis

To accurately determine the excitation/emission maxima and quantum yield changes.

-

Solvent Preparation: Prepare 10 µM solutions of Dansyltryptamine in:

-

Buffer (PBS pH 7.4)

-

Methanol[2]

-

Cyclohexane (degassed)

-

-

Blank Correction: Measure the solvent blank to subtract Raman scattering peaks (critical in low-yield aqueous samples).

-

Excitation Scan: Fix emission at 550 nm. Scan excitation 250–450 nm.

-

Expectation: Peak at ~330-340 nm. Secondary peak at ~280 nm (Indole excitation -> Energy Transfer).

-

-

Emission Scan: Fix excitation at 340 nm. Scan emission 400–650 nm.

-

Data Validation: If the peak in water is <500 nm, the probe may be aggregated or impure.

-

Application: Protein Binding (BSA/HSA)

Dansyltryptamine is a classic "hydrophobic probe."

-

Logic: BSA has two primary drug binding sites (Sudlow Site I and II). Dansyl derivatives often bind to Site I (Warfarin site) , a hydrophobic pocket.

-

Observation: Upon titration of BSA into a Dansyltryptamine solution:

-

Intensity: Increases 10-50 fold.

-

Color: Shifts from weak Green -> bright Blue.

-

Mechanism: Restriction of intramolecular rotation and exclusion of water prevents non-radiative decay.

-

HPLC-FLD Detection Parameters

For drug development assays quantifying tryptamine derivatives in plasma:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile / Ammonium Acetate Buffer (pH 4.0).

-

Detection:

-

Excitation: 335 nm (Specific to Dansyl, avoids protein background at 280 nm).

-

Emission: 520 nm (Standard) or 500 nm (if organic modifier % is high).

-

-

Limit of Detection (LOD): Typically low nanogram to picogram range due to the high extinction coefficient of the Dansyl group.

References

-

Global NEST Journal. (2024). Development of a new HPLC-FLD method for the determination of biogenic amines. Retrieved January 28, 2026, from [Link]

-

Snodgrass, S. R., & Horn, A. S. (1973). An assay procedure for tryptamine in brain and spinal cord using its (3H)dansyl derivative. Journal of Neurochemistry. Retrieved January 28, 2026, from [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Dansyltryptamine chemical structure and properties

Technical Whitepaper: Dansyltryptamine – Physicochemical Characterization and Bioanalytical Applications

Executive Summary

Dansyltryptamine (DNS-Trp) is a fluorogenic conjugate synthesized from the biogenic amine tryptamine and the solvatochromic fluorophore dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).[1] While often overshadowed by its amino acid precursor (Dansyl-Tryptophan), Dansyltryptamine is a critical probe in structural biology and pharmacology.[1] It serves as a lipophilic model for studying indole-membrane interactions, a Fluorescence Resonance Energy Transfer (FRET) acceptor for tryptophan residues, and a sensitive reporter of hydrophobic binding pockets in serum albumins (e.g., BSA/HSA).[1]

This guide details the chemical architecture, photophysical mechanisms (specifically the TICT state), and a validated synthesis protocol for Dansyltryptamine, providing researchers with a self-contained resource for utilizing this probe in high-throughput screening and structural assays.[1]

Chemical Architecture & Synthesis

Structural Definition

-

IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide[1]

-

Molecular Formula: C₂₂H₂₃N₃O₂S[1]

-

Molecular Weight: ~393.50 g/mol [1]

-

Core Moieties:

-

Indole Ring: Provides hydrophobic stacking capability and recognition by serotonin/tryptamine transporters.[1]

-

Sulfonamide Linker: A stable covalent bond formed between the primary amine of tryptamine and the sulfonyl group of the dansyl fluorophore.[1]

-

Dimethylaminonaphthalene: The fluorescent reporter unit responsible for the compound's solvatochromic properties.[1]

-

Synthesis Mechanism

The synthesis relies on a nucleophilic substitution reaction where the primary amine of tryptamine attacks the electrophilic sulfur of dansyl chloride.[1] A base (Triethylamine) is required to scavenge the liberated HCl, driving the equilibrium forward.[1]

Figure 1: Nucleophilic substitution pathway for the synthesis of Dansyltryptamine.

Experimental Protocol: Synthesis & Purification

Pillar of Trust: This protocol is designed to be self-validating.[1] The appearance of strong blue-green fluorescence on TLC upon UV exposure confirms the formation of the sulfonamide bond.[1]

Reagents:

-

Tryptamine (1.0 eq)[1]

-

Dansyl Chloride (1.1 eq)[1]

-

Triethylamine (Et₃N) (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Silica Gel (60 Å)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.6 g (10 mmol) of Tryptamine in 50 mL of anhydrous DCM in a round-bottom flask. Add 2.1 mL (15 mmol) of Triethylamine.

-

Addition: Cool the solution to 0°C (ice bath). Dissolve 3.0 g (11 mmol) of Dansyl Chloride in 20 mL DCM and add it dropwise over 30 minutes. Reasoning: Slow addition prevents the formation of di-dansyl byproducts.[1]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The product will appear as a bright yellow-green fluorescent spot (Rf ~0.6).[1]

-

Workup: Wash the organic layer sequentially with:

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude yellow oil via flash column chromatography (SiO₂).

Photophysical Properties & Solvatochromism

Dansyltryptamine exhibits Twisted Intramolecular Charge Transfer (TICT) .[1] Upon excitation, the dimethylamino group twists relative to the naphthalene ring, creating a charge-separated state.[1] This state is highly sensitive to the polarity of the surrounding environment.[1]

Spectral Characteristics

| Solvent Environment | Polarity Index | Excitation | Emission | Quantum Yield ( | Visual Color |

| Toluene/Dioxane | Non-Polar | 335 | 460 - 480 | High (>0.[1]6) | Blue |

| Ethanol/Methanol | Polar Protic | 335 | 510 - 520 | Medium (~0.[1]3) | Green |

| Water (Buffer) | Highly Polar | 335 | 540 - 560 | Low (<0.[1]1) | Yellow-Green |

Mechanism of Action: In polar solvents (Water), the solvent dipoles stabilize the highly polar TICT state, lowering its energy level.[1] This results in a Red Shift (Bathochromic shift) of the emission and increased non-radiative decay (quenching).[1] In non-polar environments (Protein pockets, Lipid bilayers), the TICT state is destabilized, resulting in a Blue Shift and high fluorescence intensity.[1]

Figure 2: Jablonski diagram illustrating the TICT mechanism responsible for solvatochromism.

Bioanalytical Applications

FRET Acceptor for Tryptophan

Dansyltryptamine is an ideal FRET acceptor for Tryptophan (Trp) donors.[1]

-

Donor (Trp):

~340 nm.[1] -

Acceptor (Dansyl):

~335 nm (Spectral Overlap is >90%).[1] -

Förster Distance (

): ~21-24 Å.[1] -

Application: Measuring the distance between a protein's intrinsic tryptophan and a bound Dansyltryptamine ligand to map binding sites.[1]

Serum Albumin (BSA/HSA) Binding Assays

Dansyltryptamine binds to the hydrophobic pockets of Serum Albumin (Sudlow Site I or II).[1]

-

Protocol: Titrate BSA (0-50 µM) into a solution of Dansyltryptamine (1 µM).

-

Readout: Observe the shift in

from 550 nm (buffer) to ~480 nm (bound) and a ~10-fold increase in intensity.[1] This confirms the ligand's insertion into a hydrophobic pocket, validating drug-delivery potential.[1]

Membrane Fluidity Probe

Due to the indole moiety, Dansyltryptamine partitions into the interfacial region of lipid bilayers.[1]

-

Rigid Membrane (Gel Phase): Blue-shifted emission (restricted solvent relaxation).[1]

-

Fluid Membrane (Liquid Crystalline): Red-shifted emission (increased solvent access).[1]

References

-

AAT Bioquest. Spectrum of Dansyl Fluorophore. AAT Bioquest Spectrum Viewer.[1] Link

-

Muller, N., et al. (1994).[1][3] Binding sites of fluorescent probes on human serum albumin.[1][3][4] Journal of Pharmacy and Pharmacology, 46(4), 300-304.[1][3] Link

-

Ghutke, S., et al. Bovine and Human Serum Albumin Interactions with 3-Carboxyphenoxathiin Studied by Fluorescence.[1] MDPI.[1] Link[1]

-

Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Standard text for TICT and Solvatochromism mechanisms).

-

Cayman Chemical. N,N-Dimethyltryptamine (DMT) Analytical Standards.[1][5][6] (Reference for Tryptamine backbone structure). Link

Sources

- 1. Dansylethylenediamine | C14H19N3O2S | CID 161851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Binding sites of fluorescent probes on human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of binding of fluorescent, site-specific dansylated amino acids to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

Technical Guide: Dansyltryptamine Fluorescence Mechanisms & Applications

This guide serves as an advanced technical resource for the application of Dansyltryptamine (Dns-Trp) in biochemical and pharmacological research. It synthesizes photophysical theory with practical experimental protocols.

Executive Summary

Dansyltryptamine is a conjugate of the solvatochromic fluorophore dansyl (5-dimethylaminonaphthalene-1-sulfonyl) and the biogenic amine tryptamine . It serves as a dual-function molecular probe in drug discovery:

-

Environmental Sensor: It reports on the polarity of its immediate environment via significant Stokes shifts (Solvatochromism).

-

FRET Acceptor: It acts as an energy acceptor for Tryptophan (Trp) residues, allowing for the mapping of ligand-receptor distances within the 10–60 Å range.

This guide details the Intramolecular Charge Transfer (ICT) mechanism governing its fluorescence, provides a validated synthesis protocol, and outlines a self-validating receptor binding workflow.

Photophysical Mechanism

The utility of Dansyltryptamine relies on the Intramolecular Charge Transfer (ICT) state of the dansyl group, modulated by the indole moiety of the tryptamine tail.

The ICT State and Solvatochromism

Upon excitation (~340 nm), the dimethylamino group (electron donor) transfers electron density to the sulfonyl group (electron acceptor) across the naphthalene ring. This creates a highly polar excited state (

-

Non-Polar Environment: The solvent/environment cannot reorient quickly to stabilize the dipole. Emission occurs from a higher energy state (Blue-shifted, ~500 nm, High Quantum Yield).

-

Polar Environment (Water): Solvent dipoles relax around the excited fluorophore, lowering the energy of the

state. Emission is Red-shifted (~550 nm) and often quenched (Low Quantum Yield) due to increased non-radiative decay rates.

Intramolecular Quenching (PET)

In Dansyltryptamine, the indole ring of the tryptamine tail can act as an electron donor to the excited dansyl group via Photoinduced Electron Transfer (PET) .[1]

-

Folded Conformation: In solution, hydrophobic collapse may bring the indole and dansyl groups close, causing quenching.

-

Bound Conformation: When bound to a receptor or inserted into a membrane, the molecule extends, or the indole is sequestered. This disrupts PET, leading to a "Turn-On" fluorescence effect.

Mechanistic Visualization

Caption: Jablonski diagram illustrating the ICT mechanism, solvent relaxation causing Red-shift, and PET quenching by the indole tail.

Synthesis & Purification Protocol

Objective: Synthesize Dansyltryptamine (Dns-Trp) with >98% purity for spectroscopic use.

Reagents:

-

Tryptamine free base.

-

Sodium Carbonate (

). -

Acetone (HPLC Grade).

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 eq of Tryptamine in Acetone.

-

Buffering: Add an equal volume of 0.2 M

(aq), pH 10.0. (High pH ensures the primary amine is deprotonated and reactive, while the indole nitrogen remains protonated and unreactive). -

Reaction: Add 1.1 eq of Dansyl Chloride (dissolved in acetone) dropwise over 30 minutes.

-

Critical Control: Perform in the dark (wrap flask in foil) to prevent photobleaching.

-

-

Incubation: Stir at Room Temperature for 2–4 hours. Monitor via TLC (Silica; Mobile Phase: Chloroform/Methanol 9:1).

-

Quenching: Add ammonium hydroxide (10%) to react with excess Dns-Cl.

-

Extraction: Evaporate acetone. Extract aqueous phase 3x with Ethyl Acetate.

-

Purification: Dry organic layer over

. Purify via Flash Chromatography (Silica gel).-

Validation: Product should appear as a bright yellow-green fluorescent band under UV (365 nm).

-

Experimental Application: Receptor Binding Assay

Context: Using Dansyltryptamine to probe the Serotonin 5-HT2A receptor. This assay uses Fluorescence Resonance Energy Transfer (FRET) . The receptor's intrinsic Tryptophan residues (Donors, Ex 280-295 nm) transfer energy to the bound Dansyltryptamine (Acceptor, Em 500-550 nm).

Protocol: FRET-Based Ligand Binding

Prerequisites:

-

Purified 5-HT2A receptor (in detergent micelles or nanodiscs).

-

Dansyltryptamine (stock in DMSO).

-

Spectrofluorometer (e.g., Horiba Fluorolog or Tecan Spark).

Methodology:

-

Baseline Correction:

-

Prepare Buffer Control (50 mM Tris-HCl, pH 7.4).

-

Measure background fluorescence of buffer alone.

-

-

Titration (Self-Validating Step):

-

Fix Receptor concentration at 100 nM.

-

Titrate Dansyltryptamine (0.1 nM to 1 µM).

-

Excitation: 290 nm (Selectively excites Receptor Trp).

-

Emission Scan: 300 nm – 600 nm.

-

-

Data Readout:

-

Signal A (Donor Quenching): Decrease in Trp emission at ~340 nm.

-

Signal B (Sensitized Emission): Appearance of Dansyl emission at ~530 nm.

-

Note: If Dansyl emits at 530 nm without 290 nm excitation, check for direct excitation artifacts.

-

-

Binding Isotherm Construction:

-

Plot Fluorescence Intensity (

) vs. [Ligand]. -

Fit to the Hill Equation to determine

.

-

Data Presentation: Solvent Effects (Reference Data)

| Solvent | Dielectric Constant ( | Emission Max ( | Relative Quantum Yield |

| Cyclohexane | 2.02 | ~460 nm | 0.85 (High) |

| Chloroform | 4.81 | ~500 nm | 0.50 |

| Methanol | 32.7 | ~530 nm | 0.15 |

| Water | 80.1 | ~550 nm | 0.05 (Quenched) |

Interpretation: A blue shift from 550 nm to 480 nm upon adding protein indicates the probe has moved from water into a hydrophobic pocket.

Troubleshooting & Validation

To ensure Scientific Integrity , apply these controls:

-

Inner Filter Effect:

-

Issue: High concentrations of probe absorb the excitation light before it reaches the center of the cuvette.

-

Correction: Keep Optical Density (OD) < 0.05 at

. If OD > 0.05, apply the correction formula:

-

-

Photobleaching:

-

Issue: Signal decays during scan.

-

Control: Minimize slit width and exposure time. Use a reference dye (e.g., Quinine Sulfate) to monitor lamp stability.

-

-

Specific vs. Non-Specific Binding:

-

Validation: Add excess unlabeled Serotonin (100 µM). If the Dansyl signal (at 530 nm) decreases, the binding is specific to the serotonin pocket. If signal remains, the probe is non-specifically partitioned into the membrane/micelle.

-

Workflow Diagram

Caption: Experimental decision tree for characterizing Dansyltryptamine interactions.

References

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Li, Y., et al. (2019). "An intramolecular charge transfer and excited state intramolecular proton transfer based fluorescent probe." Analyst, 144, 6922-6927. Link

-

Chosrowjan, H., et al. (2021). "Solvent-Dependent Excited-State Evolution of Prodan Dyes." J. Phys. Chem. B, 125, 13685–13696. Link

-

Glennon, R. A., et al. (2000). "Serotonin Receptor Subtypes and Ligands." American College of Neuropsychopharmacology. Link

-

NIST . (1976). "Fluorescence Quantum Yield Measurements." NIST Technical Series. Link

Sources

Solvatochromic Profiling of Dansyltryptamine: A Technical Guide for Probing Molecular Environments

Executive Summary This technical guide details the photophysical characterization and application of Dansyltryptamine (DNS-Trp), a highly sensitive solvatochromic fluorophore. Unlike rigid probes, DNS-Trp exhibits a massive Stokes shift dependent on the polarity of its immediate environment, making it an indispensable tool for mapping hydrophobic pockets in proteins (e.g., Albumin, Serotonin receptors) and studying membrane dynamics. This document provides the theoretical framework, experimental protocols, and analytical methods required to utilize DNS-Trp in high-throughput drug discovery and structural biology.

Part 1: Photophysical Mechanisms

The utility of DNS-Trp arises from the electronic structure of the dimethylaminonaphthalene-sulfonyl (Dansyl) moiety. Understanding the underlying quantum mechanics is essential for interpreting experimental data.

Intramolecular Charge Transfer (ICT)

Upon excitation at

-

Ground State (

): Moderate dipole moment. -

Excited State (

): Giant dipole moment (increase of

Solvent Relaxation & The Red Shift

The solvatochromic effect is governed by the reorientation of solvent molecules around this excited-state dipole.

-

Frank-Condon State: Immediately after photon absorption (

s), the solvent shell is unchanged (frozen). -

Solvent Relaxation: In polar solvents (e.g., water, methanol), solvent dipoles reorient to stabilize the highly polarized

state of DNS-Trp. This lowers the energy level of -

Emission: The energy gap between the relaxed

and

In non-polar solvents (e.g., Toluene), this relaxation is minimal, preserving a high-energy (blue) emission.

Visualization of Solvatochromic Energy Levels

Figure 1: Modified Jablonski diagram illustrating how polar solvents stabilize the ICT excited state, reducing the energy gap and causing a red-shifted emission.

Part 2: Solvatochromic Data & Analysis[1]

The following data summarizes the spectral shifts of Dansyl fluorophores. Note that while

Spectral Characteristics Table

| Solvent Category | Solvent | Dielectric Const.[1][2] ( | Quantum Yield ( | Visual Color | |

| Non-Polar | Toluene / Hexane | ~2.0 - 2.4 | 460 - 480 | High (>0.7) | Blue |

| Intermediate | Chloroform | 4.8 | 490 - 500 | Moderate | Cyan/Green |

| Polar Aprotic | Acetone / DMSO | 20 - 47 | 530 - 550 | Moderate | Green/Yellow |

| Polar Protic | Ethanol / Methanol | 24 - 33 | 540 - 560 | Low | Yellow |

| Aqueous | Water / PBS | 80.1 | 570 - 580 | Very Low (<0.1) | Orange (Weak) |

Note: In water, the fluorescence is heavily quenched due to proton transfer and non-radiative decay pathways. Binding to a protein hydrophobic pocket typically restores the "Blue/Green" high-intensity emission.

Lippert-Mataga Analysis

To quantify the sensitivity of DNS-Trp to solvent polarity, researchers must generate a Lippert-Mataga plot. This linear relationship validates the ICT mechanism.

Equation:

- : Stokes shift (wavenumbers).

- : Dielectric constant.

- : Refractive index.[4]

- : Change in dipole moment (Slope of the plot).[5]

Protocol Insight: If your data deviates from linearity in alcohols (Methanol/Ethanol), this indicates Specific Solvent Effects (Hydrogen bonding) rather than general dielectric effects.

Part 3: Experimental Protocols

Synthesis of Dansyltryptamine (DNS-Trp)

Objective: Create a pure stock of DNS-Trp free from unreacted Dansyl Chloride (which hydrolyzes to highly fluorescent Dansyl Acid).

Reagents:

-

Tryptamine HCl

-

Sodium Bicarbonate (

M, pH 9.0) -

Acetone or Acetonitrile (ACN)

Workflow:

-

Dissolution: Dissolve Tryptamine (1.2 eq) in

M -

Reaction: Add Dns-Cl solution dropwise to Tryptamine solution while stirring in the dark (Dns-Cl is light sensitive).

-

Incubation: Stir for 2-4 hours at Room Temperature. The solution will turn yellow-green.

-

Extraction: Acidify to pH 3-4 (precipitates the product). Extract with Ethyl Acetate.

-

Purification: Dry organic layer over

. Evaporate solvent. Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (DCM:MeOH 95:5).

Protein Binding Assay (Hydrophobicity Mapping)

Objective: Determine if a ligand binds to the same hydrophobic pocket as DNS-Trp (Site I/II on Albumin).

Figure 2: Experimental workflow for utilizing DNS-Trp solvatochromism to detect protein binding and ligand displacement.

Step-by-Step:

-

Blanking: Prepare a cuvette with

-

Titration: Titrate BSA (or target protein) in small aliquots.

-

Observation: As DNS-Trp enters the hydrophobic pocket, water is excluded.

-

Result:

shifts to ~480 nm (Blue shift). -

Result: Quantum yield increases 10-50 fold.

-

-

Displacement (Optional): Add a non-fluorescent drug candidate. If the drug competes for the hydrophobic pocket, DNS-Trp is ejected into the water.

-

Result: Fluorescence intensity drops and shifts back to Red.

-

Part 4: Critical Considerations & Artifacts

To ensure Scientific Integrity , researchers must control for the following:

-

Inner Filter Effect (IFE): Since DNS-Trp excites at UV (340 nm), high concentrations of protein or drugs may absorb the excitation light.

-

Correction:

.

-

-

FRET Interference: Tryptophan residues in proteins excite at 280 nm and emit at 340 nm. This overlaps perfectly with DNS-Trp excitation.

-

Implication: If exciting at 280 nm, you will see FRET (Trp -> DNS-Trp). For direct solvatochromism studies, excite at 340 nm to avoid exciting the protein's intrinsic Tryptophan.

-

-

Dansyl Hydrolysis: Dns-Cl hydrolyzes to Dansyl Sulfonic Acid (Dansyl-OH) in water. Dansyl-OH is also fluorescent but does not bind hydrophobic pockets as strongly. Always verify stock purity via TLC or HPLC.

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The definitive text on solvent relaxation and Lippert-Mataga analysis).

-

Weber, G. (1952). Polarization of the fluorescence of macromolecules. Biochemical Journal, 51(2), 145–155. (Foundational work on Dansyl conjugates).

-

Lippert, E. (1957). Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962-975. (Derivation of the Lippert-Mataga equation).

-

Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin. Molecular Pharmacology, 11(6), 802-814. (Application of fluorescent probes to map albumin binding sites).

-

Wagner, B.D. (2009). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 14, 210-237. (Comparative review of solvatochromic mechanisms similar to Dansyl).

Sources

- 1. uspnf.com [uspnf.com]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. rsc.org [rsc.org]

- 4. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]

- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes of fluorescence lifetime and rotational correlation time of bovine serum albumin labeled with 1-dimethylaminonaphthalene-5-sulfonyl chloride in guanidine and thermal denaturations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dansyltryptamine Derivatives and Analogues

The following technical guide details the synthesis, physicochemical properties, and pharmacological applications of Dansyltryptamine (DNS-T) and its analogues.

Part 1: Executive Summary & Core Mechanism

Dansyltryptamine (DNS-T) represents a pivotal intersection between fluorescence spectroscopy and serotonergic pharmacology . Structurally, it fuses the indole scaffold of tryptamine (the core of serotonin/5-HT) with the dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore.

Unlike simple tryptamines which bind via an ionic salt bridge to the orthosteric Aspartate-3.32 residue of 5-HT receptors, N-dansyltryptamine converts the basic primary amine into a neutral/acidic sulfonamide. This modification fundamentally alters the binding vector , shifting affinity from charge-driven interactions to hydrophobic

Part 2: Chemical Synthesis & Structural Logic

The Synthetic Pathway

The synthesis of N-dansyltryptamine follows a Schotten-Baumann sulfonylation. The choice of base and solvent is critical to prevent bis-dansylation (labeling the indole nitrogen) and to ensure solubility of the amphiphilic product.

Reaction Logic:

-

Nucleophilic Attack: The primary amine of tryptamine attacks the sulfonyl sulfur of dansyl chloride.

-

Base Mediation: A mild base (

or -

Purification: The sulfonamide product is highly lipophilic compared to the starting amine, allowing facile separation via silica chromatography or recrystallization.

Visualization: Synthetic Workflow

Figure 1: Synthetic route for N-dansyltryptamine via nucleophilic sulfonylation.

Part 3: Physicochemical Properties (Fluorescence)[4]

Solvatochromism

The defining feature of DNS-T is its environmental sensitivity. The dansyl group undergoes intramolecular charge transfer (ICT) upon excitation. In polar solvents (water), the excited state is stabilized, lowering its energy and red-shifting emission. In non-polar environments (lipid bilayers, receptor pockets), the emission shifts to the blue.

Data Table 1: Spectral Properties of DNS-T

| Solvent Environment | Dielectric Constant (

Fluorescence Anisotropy

Because the dansyl group has a finite lifetime (

-

High Anisotropy (

): Indicates the probe is restricted (e.g., bound to a receptor or in a "gel-phase" membrane). -

Low Anisotropy: Indicates free rotation (e.g., free in solution or "fluid-phase" membrane).

Part 4: Pharmacological Interface

The "Basicity Paradox" & Receptor Binding

Classic 5-HT agonists (Serotonin, DMT, Psilocin) require a protonated amine to form a salt bridge with Aspartate 3.32 in the receptor's orthosteric site.

-

Problem: Sulfonylation renders the nitrogen non-basic (

drops from ~10 to ~10 (acidic)). It cannot protonate at physiological pH. -

Mechanism: Research on N-benzenesulfonyltryptamines (structurally identical to the core of DNS-T) reveals they still bind, particularly to 5-HT

and 5-HT -

New Binding Mode: The loss of the ionic bond is compensated by strong hydrophobic interactions between the naphthalene ring of the dansyl group and aromatic clusters (Phe/Trp residues) in the receptor's extracellular loop or transmembrane helices. This often results in antagonist activity.

Visualization: Binding Mode Shift

Figure 2: Mechanistic shift from ionic binding (classic tryptamines) to hydrophobic interaction (dansyl derivatives).

Part 5: Experimental Protocols

Protocol: Synthesis of N-Dansyltryptamine

Objective: Produce high-purity DNS-T for binding or spectral assays.

-

Preparation: Dissolve Tryptamine (1.0 eq, 5 mmol) in anhydrous Acetone (20 mL).

-

Base Addition: Add Triethylamine (

, 1.2 eq) to the solution. Stir at -

Dansylation: Dropwise add Dansyl Chloride (1.1 eq) dissolved in Acetone (5 mL) over 15 minutes. The solution will turn fluorescent yellow-green.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Workup: Evaporate acetone. Redissolve residue in DCM (50 mL). Wash with 1M HCl (to remove unreacted tryptamine), then Brine. Dry over

. -

Purification: Flash column chromatography (Silica gel, DCM

2% MeOH/DCM). -

Validation: Verify via

H-NMR (absence of primary amine protons) and Mass Spec.

Protocol: Solvatochromic Shift Assay

Objective: Assess polarity of a biological binding site (e.g., BSA or Receptor).

-

Stock Solution: Prepare 1 mM DNS-T in DMSO.

-

Standard Curve: Dilute stock into solvents of known polarity (Water, Ethanol, DCM, Toluene) to 10

M. Record Emission spectra ( -

Biological Sample: Incubate 10

M DNS-T with protein/membrane suspension (100 -

Measurement: Record spectrum.

-

Analysis: A blue shift relative to buffer control indicates insertion into a hydrophobic pocket. Use the standard curve to estimate the local dielectric constant (

) of the binding site.

Part 6: References

-

Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard reference for Dansyl solvatochromism mechanisms).

-

Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands." Drug Discovery Today. (Details the N-sulfonyl binding mode).

-

Hoyer, D., et al. (1994). "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews.

-

Martinez, A., et al. (2001). "Classic and new probes for the study of membrane fluidity." Methods in Molecular Biology.

Technical Guide: Dansyltryptamine – Discovery, Synthesis, and physicochemical Characterization

This guide is structured as a high-level technical whitepaper designed for senior researchers and drug development professionals. It prioritizes mechanistic understanding, reproducible protocols, and data-driven insights over general historical trivia.

Executive Summary & Historical Genesis

Dansyltryptamine (DNS-Tryptamine) is the sulfonamide derivative formed by the reaction of Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) with tryptamine . While often overshadowed by its amino acid counterpart (Dansyl-tryptophan), Dansyltryptamine occupies a critical niche in bioanalytical chemistry as a highly sensitive fluorogenic probe for biogenic amines and a model compound for studying solvatochromism in hydrophobic protein pockets.

The Weber-Hartley Lineage

The discovery of Dansyltryptamine is not marked by a single "eureka" publication but rather evolved from the foundational fluorescence work of Gregorio Weber in 1952. Weber introduced Dansyl chloride as a polarization probe, capitalizing on its long fluorescence lifetime.

-

1963: Gray and Hartley refined the "Dansyl Method" for N-terminal protein sequencing, establishing the reaction conditions (alkaline pH, acetone/water) that became the industry standard for synthesizing Dansyl derivatives, including tryptamine [1][2].

-

1970s-Present: The compound transitioned from a sequencing byproduct to a primary analyte in food safety (detecting spoilage amines in cheese/wine) and a structural probe in ligand-binding assays, owing to its indole moiety's affinity for hydrophobic domains [3].

Chemical Identity & Physicochemical Properties[1][2][3]

Dansyltryptamine functions as an extrinsic fluorophore . Its utility stems from the "Dansyl shift"—a phenomenon where the emission maximum is highly sensitive to the polarity of the surrounding environment (solvatochromism).

| Property | Specification |

| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |

| CAS Number | 13285-17-1 |

| Molecular Formula | C₂₂H₂₃N₃O₂S |

| Molecular Weight | 393.50 g/mol |

| Fluorophore Class | Naphthalene sulfonate (Push-pull system) |

| Solubility | Soluble in Acetone, Acetonitrile, Methanol, DMSO; Poor in Water |

Fluorescence Characteristics (Solvatochromism)

The dimethylamino group acts as an electron donor, while the sulfonyl group acts as an acceptor. Upon excitation, a Twisted Intramolecular Charge Transfer (TICT) state forms.

-

Polar Solvents (e.g., Water): Stabilize the charge-separated state, lowering the energy gap

Red Shift (Emission ~550 nm), Lower Quantum Yield. -

Non-Polar Solvents (e.g., Toluene, Protein Pockets): Destabilize the charge separation

Blue Shift (Emission ~490-500 nm), Higher Quantum Yield.

Table 1: Spectral Shift Data

| Solvent Environment | Excitation

Synthesis & Purification Protocol

This protocol describes the synthesis of N-dansyltryptamine. Note that the indole nitrogen is significantly less nucleophilic than the primary ethylamine side chain; under controlled pH, regioselectivity for the side chain is achieved.

Reagents

-

Substrate: Tryptamine Hydrochloride (High Purity)

-

Reagent: Dansyl Chloride (DNS-Cl) (1.2 molar equivalent)

-

Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 9.5

-

Solvent: Acetone (HPLC Grade)

Experimental Workflow (DOT Visualization)

Figure 1: Step-by-step synthesis workflow for N-dansyltryptamine. Regioselectivity is controlled by pH maintenance at 9.5.

Critical Mechanistic Insight

The reaction relies on the nucleophilic attack of the unprotonated primary amine of tryptamine on the sulfonyl chloride sulfur.

-

Why pH 9.5? The pKa of the tryptamine primary amine is ~10.2. At pH 9.5, a sufficient fraction is unprotonated (reactive), while the hydrolysis of Dansyl chloride (a competing reaction) is minimized compared to higher pH levels [4].

Applications in Drug Discovery & Analysis

A. Biogenic Amine Profiling (Food Safety & Toxicology)

Dansyltryptamine is the standard analyte for measuring tryptamine levels in fermented products (cheese, wine) via HPLC.

-

Method: Reversed-Phase HPLC (C18 column).

-

Detection: Fluorescence (Ex 325 nm / Em 520 nm).

-

Limit of Detection (LOD): ~10-50 ng/mL.

-

Advantage: The Dansyl tag increases hydrophobicity, allowing excellent retention and separation from polar amino acids [5].

B. Hydrophobic Probe Assays (Ligand Binding)

Dansyltryptamine serves as a "light switch" probe for hydrophobic binding sites on proteins (e.g., Albumin, Alpha-1 Acid Glycoprotein).

-

Free State: In aqueous buffer, fluorescence is weak and red-shifted (550 nm) due to quenching by water dipoles.

-

Bound State: Upon entering a hydrophobic pocket, water is excluded. Fluorescence intensity increases (10-50 fold) and shifts blue (480 nm).

-

Utility: This allows for the determination of binding constants (

) without separation steps (homogeneous assay).

C. Fluorescence Resonance Energy Transfer (FRET)

The indole ring of the tryptamine moiety can act as a donor, but in Dansyltryptamine, the Dansyl group acts as an acceptor for other Tryptophan residues in a protein.

-

Mechanism: If Dansyltryptamine binds near a protein's intrinsic Tryptophan, excitation at 280 nm (Trp) results in emission at 500 nm (Dansyl) via FRET, measuring the distance between the ligand and the protein core.

References

-

Weber, G. (1952). Polarization of the fluorescence of macromolecules. Biochemical Journal, 51(2), 145–155. Link

-

Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[1][2][3][4] Biochemical Journal, 89(2), 59P. Link

-

Proestos, C., et al. (2008). Determination of biogenic amines in wines by HPLC with derivatization. Journal of Food Composition and Analysis, 21(1), 81-87. Link

-

Seiler, N. (1970).[5] Use of the dansyl reaction in biochemical analysis.[6][7][1][2][3][4][8][9][10] Methods of Biochemical Analysis, 18, 259-337. Link

-

Önal, A. (2007). A review: Current analytical methods for the determination of biogenic amines in foods. Food Chemistry, 103(4), 1475-1486. Link

Sources

- 1. Dansyl chloride | 605-65-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 5. cembio.uspceu.es [cembio.uspceu.es]

- 6. dansyl derived amino: Topics by Science.gov [science.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical Framework for the Electronic Structure and FRET Dynamics of Dansyltryptamine

Executive Summary: The Spectroscopic Ruler

Dansyltryptamine represents a canonical "donor-acceptor" dyad in biophysics. Comprising a fluorescent dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group linked to a tryptamine (indole) moiety, it serves as a fundamental model for Förster Resonance Energy Transfer (FRET).

While experimental data on Dansyltryptamine is abundant, theoretical characterization of its electronic structure requires a rigorous quantum mechanical approach. The flexibility of the ethylamine linker introduces a complex conformational landscape that modulates the electronic coupling between the indole donor and the dansyl acceptor.

This guide outlines a validated computational protocol to deconvolute the electronic transitions, intramolecular charge transfer (ICT) states, and solvatochromic shifts inherent to this molecule. It is designed for researchers utilizing Dansyltryptamine as a probe for protein folding dynamics or local environmental sensing.

Molecular Architecture & Conformational Landscape

The electronic efficacy of Dansyltryptamine relies on the spatial orientation between the indole ring (donor) and the naphthalene ring (acceptor). A static DFT calculation is insufficient; the workflow must account for dynamic flexibility.

The Linker Problem

The ethylamine linker allows for multiple rotamers. The efficiency of energy transfer (

Theoretical studies must first sample the conformational space to identify the "folded" (stacking interaction) vs. "extended" populations.

Molecular Dynamics (MD) Pre-Screening

Before quantum mechanical optimization, perform a 100 ns MD simulation in explicit solvent (TIP3P water) to generate a conformational ensemble. Cluster analysis of this trajectory provides the starting geometries for DFT.

Electronic Structure & Frontier Orbitals

The photophysics of Dansyltryptamine is governed by the interplay between the locally excited (LE) states of the indole and the charge-transfer (CT) states of the dansyl group.

Frontier Molecular Orbitals (FMOs)

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the Indole moiety (tryptamine). This orbital acts as the electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Dansyl naphthalene ring and the sulfonyl group. This acts as the electron acceptor.[1]

This spatial separation of HOMO and LUMO confirms the Charge Transfer nature of the transition.

The DFT Functional Dilemma

Standard hybrid functionals like B3LYP often fail to describe long-range charge transfer, resulting in "ghost states" with artificially low energies.

-

Recommendation: Use CAM-B3LYP or

B97X-D . These range-separated functionals correct the asymptotic behavior of the exchange potential, providing accurate excitation energies for CT systems.

Computational Protocol (Step-by-Step)

This section details the self-validating workflow for characterizing Dansyltryptamine.

Phase 1: Geometry Optimization (Ground State )

-

Input: Select representative centroids from MD cluster analysis.

-

Method: DFT /

B97X-D / 6-311+G(d,p). -

Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

) and Dichloromethane ( -

Validation: Frequency calculation must yield zero imaginary frequencies .

Phase 2: Excited State Dynamics (TD-DFT)

-

Target: Calculate the first 10 singlet excited states (

to -

Method: TD-DFT / CAM-B3LYP / 6-311++G(d,p).

-

Analysis:

-

Identify the

transition (Dansyl emission). -

Identify the

transition (Indole absorption). -

Calculate the Stokes Shift by optimizing the geometry of the

state.

-

Phase 3: Solvatochromic Shift Prediction

Dansyl is highly solvatochromic. The emission maximum shifts red in polar solvents due to the stabilization of the highly dipolar ICT excited state.

-

Protocol: Calculate the dipole moment change (

). -

Lippert-Mataga Plot: Correlate calculated Stokes shifts with solvent polarizability ($ \Delta f $) to validate against experimental data.

Visualization of Workflows

Computational Workflow Diagram

The following diagram illustrates the critical path from conformational sampling to spectral prediction.

Caption: Figure 1. Integrated computational workflow for Dansyltryptamine electronic structure characterization, moving from classical mechanics (MD) to quantum mechanics (TD-DFT).

Electronic Transition & FRET Mechanism

This diagram details the energy transfer pathway that defines the molecule's utility.

Caption: Figure 2. Mechanistic pathway of energy transfer. The donor (Indole) excitation is non-radiatively transferred to the acceptor (Dansyl), resulting in Stokes-shifted emission.

Data Presentation: Expected Theoretical Parameters

When performing these calculations, compare your results against these established theoretical benchmarks for validation.

| Parameter | Indole Moiety (Donor) | Dansyl Moiety (Acceptor) | Dansyltryptamine (Conjugate) |

| Dominant Transition | FRET Coupled | ||

| Excitation | ~280 nm | ~340 nm | Dual (280/340 nm) |

| Emission | ~350 nm | ~520 nm (Solvent Dependent) | ~520 nm (if FRET efficient) |

| Dipole Moment ( | ~2.1 D | ~12-15 D (Excited State) | Highly Variable (Conformer Dependent) |

| Key Orbital | HOMO | LUMO | HOMO-LUMO Gap ~3.5 eV |

References

-

Stryer, L., & Haugland, R. P. (1967). Energy transfer: a spectroscopic ruler. Proceedings of the National Academy of Sciences, 58(2), 719-726. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text for Dansyl/Indole photophysics). [Link]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004). A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters, 393(1-3), 51-57. (Methodology for ICT states). [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. (Methodology for Solvatochromism). [Link]

Sources

Methodological & Application

Advanced Characterization of Protein-Ligand Interactions and Conformational Stability Using Dansyltryptamine (DNS-Trp)

Topic: Dansyltryptamine in protein binding and folding assays Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details the use of Dansyltryptamine (DNS-Trp) as an extrinsic fluorescent probe for monitoring protein-ligand interactions and local conformational stability. Unlike generic hydrophobic dyes (e.g., ANS or SYPRO Orange), DNS-Trp combines the solvatochromic sensitivity of the dansyl fluorophore with the structural specificity of the tryptamine scaffold. This unique duality makes it an ideal reporter for indole-binding sites (e.g., Sudlow Site II on serum albumin) and a sensitive probe for the integrity of hydrophobic pockets during unfolding studies. We provide rigorous protocols for

Introduction: The Physicochemical Basis

Dansyltryptamine is a conjugate of the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) and tryptamine. Its utility in protein science is derived from two core physical phenomena:

-

Solvatochromism (Environmental Sensitivity): The dansyl group undergoes an Intramolecular Charge Transfer (ICT) upon excitation. In polar solvents (water), the excited state is stabilized by solvent dipoles, resulting in energy loss and a red-shifted emission (~550 nm) with low quantum yield. In hydrophobic environments (protein binding pockets), solvent relaxation is restricted, leading to a blue-shifted emission (~480–500 nm) and a dramatic increase in fluorescence intensity (Quantum Yield enhancement).

-

Structural Mimicry: The tryptamine moiety allows the probe to specifically target binding sites evolved for indole-containing ligands (e.g., L-Tryptophan, Serotonin, Melatonin) or hydrophobic drugs (e.g., Ibuprofen, Benzodiazepines).

Comparison of Fluorescent Probes

| Feature | Intrinsic Tryptophan | ANS / Bis-ANS | Dansyltryptamine (DNS-Trp) |

| Excitation | 280 nm (UV) | ~350–380 nm | 340 nm (Near UV) |

| Emission | 300–350 nm | 470–500 nm | 480–550 nm |

| Specificity | Global (all Trp residues) | Generic Hydrophobic Surface | Hydrophobic Pockets / Indole Sites |

| Primary Use | Global folding state | Molten globule detection | Ligand binding affinity & Pocket integrity |

Application 1: Determination of Binding Affinity ( )

This protocol measures the equilibrium dissociation constant (

Materials

-

Buffer: 50 mM Potassium Phosphate, pH 7.4 (Avoid buffers with high absorbance at 340 nm).

-

Protein Stock: 100

M (determined by -

Ligand Stock (DNS-Trp): 5 mM in DMSO (Store in dark, -20°C).

-

Instrument: Spectrofluorometer (e.g., Horiba Fluorolog, Agilent Cary Eclipse) or high-end Plate Reader.

Experimental Workflow (Titration)

-

Preparation: Prepare 2 mL of 1

M Protein solution in the cuvette. -

Blanking: Record the spectrum of the buffer alone and the protein alone (background).

-

Titration: Sequentially add small volumes (0.5–2

L) of DNS-Trp stock to the cuvette.-

Target final concentrations: 0, 0.5, 1, 2, 4, 8, 16, 32

M. -

Note: Keep total added volume <5% to minimize dilution errors.

-

-

Measurement:

-

Excitation: 340 nm (Slit: 5 nm)

-

Emission Scan: 400–600 nm (Slit: 5 nm)

-

Integration Time: 0.1–0.5 s

-

Data Analysis & Correction

Critical Step: Inner Filter Effect (IFE) Correction

Since DNS-Trp absorbs at the excitation wavelength (340 nm) and potentially overlaps at emission, high concentrations will artificially decrease the signal. Correct the observed fluorescence (

Where:

- = Absorbance of the solution at 340 nm.

- = Absorbance of the solution at the emission peak (e.g., 490 nm).

Curve Fitting

Plot

Where

Application 2: Probing Conformational Stability (Denaturation)

Instead of monitoring global unfolding (via intrinsic Trp), this assay monitors the local collapse of the drug-binding pocket .

Experimental Workflow

-

Sample Preparation: Prepare a series of samples containing:

-

Protein: Fixed concentration (e.g., 2

M). -

DNS-Trp: Fixed concentration (Saturation level, e.g., 20

M). -

Denaturant: Urea (0–8 M) or Guanidine HCl (0–6 M) in 0.5 M increments.

-

-

Incubation: Incubate samples for 1–2 hours at room temperature to reach equilibrium.

-

Measurement: Record Fluorescence Emission spectra (Ex: 340 nm).

-

Data Interpretation:

-

Native State: High intensity, Blue-shifted (

nm). -

Unfolded State: Low intensity, Red-shifted (

nm).

-

Visualization of Workflow

Caption: Logical flow of the Dansyltryptamine denaturation assay. The transition from a bound (hydrophobic) to an exposed (polar) state triggers the solvatochromic shift.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Free DNS-Trp fluorescence in buffer. | Perform a "Buffer + Ligand" titration and subtract this baseline from protein data. |

| No Spectral Shift | Ligand is not binding or binding is non-specific. | Confirm binding with a competition assay (e.g., displace with Warfarin or Ibuprofen).[1] |

| Precipitation | DNS-Trp solubility limit reached. | Ensure final DMSO concentration < 1-2%. Do not exceed 50 |

| Non-Saturating Curve | Very weak affinity ( | Increase protein concentration or switch to a more sensitive technique (e.g., ITC). |

References

-

Sudlow, G., et al. (1975). "The specificity of binding sites on human serum albumin." Molecular Pharmacology. (Foundational work on Albumin binding sites).

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy, 3rd Ed. Springer.

-

Ghosh, N., et al. (2016). "Probing the micro-environment of the active site of proteins using dansyl probes." Journal of Photochemistry and Photobiology B: Biology.

- Levine, R. L. (1977). "Fluorescence-based assay for protein folding and ligand binding." Clinical Chemistry.

-

Eftink, M. R. (1997). "Fluorescence methods for studying protein interactions." Methods in Enzymology.

Sources

Application Note: Fluorescence Microscopy Protocols using Dansyltryptamine Probes

Abstract & Introduction

The study of serotonergic signaling requires probes that offer more than simple localization; they must report on the molecular environment of the receptor-ligand interaction. Dansyltryptamine and its derivatives (such as Dansyl-DOI) represent a specialized class of solvatochromic fluorescent probes designed to target serotonin (5-HT) receptors, specifically the 5-HT2 subclass.

Unlike rigid fluorophores (e.g., Fluorescein, Alexa Fluor), the Dansyl fluorophore is environmentally sensitive. In aqueous solution, it exhibits low quantum yield and red-shifted emission. Upon binding to the hydrophobic orthosteric pocket of a GPCR (G-Protein Coupled Receptor) or inserting into a lipid bilayer, its fluorescence intensity increases significantly, and its emission spectrum shifts blue (hypsochromic shift). This "turn-on" mechanism provides a self-validating signal that distinguishes specific receptor binding from non-specific aqueous background, reducing the need for extensive washing steps compared to traditional immunofluorescence.

This application note details protocols for using Dansyltryptamine probes to visualize 5-HT receptor distributions in live cells and to quantify receptor-ligand interactions via solvatochromic shifts.

Technical Specifications & Mechanism

The Probe: Dansyltryptamine / Dansyl-DOI

While "Dansyltryptamine" refers to the generic conjugation of a Dansyl group to a tryptamine backbone, high-specificity imaging often utilizes Dansyl-DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane conjugated to Dansyl). This derivative retains high affinity for 5-HT2A/2B/2C receptors while positioning the fluorophore at the extracellular loop interface.

Mechanism of Action: Solvatochromism

The core utility of this probe lies in the Twisted Intramolecular Charge Transfer (TICT) state of the Dansyl group.

-

Polar Environment (Buffer/Cytosol): Solvent relaxation stabilizes the excited state, leading to energy loss, lower quantum yield, and red-shifted emission (~550 nm).

-

Non-Polar Environment (Receptor Pocket/Membrane): Solvent relaxation is restricted. The probe emits from a higher energy state, resulting in high quantum yield and blue-shifted emission (~480–500 nm).

Spectral Properties

| Property | Aqueous Buffer (Unbound) | Hydrophobic/Bound State |

| Excitation Max | 330 nm | 335–340 nm |

| Emission Max | ~550 nm (Weak) | ~480–500 nm (Strong) |

| Quantum Yield | < 0.1 | > 0.5 |

| Stokes Shift | Large (~220 nm) | Large (~160 nm) |

Visualizing the Mechanism

The following diagram illustrates the solvatochromic "turn-on" mechanism that ensures signal specificity.

Figure 1: Solvatochromic mechanism of Dansyltryptamine. Note the high-contrast "turn-on" effect upon binding.

Experimental Protocols

Materials Required

-

Probe: Dansyl-DOI or N-Dansyltryptamine (Custom synthesis or commercial vendor).

-

Solvent: Anhydrous DMSO (Stock solution 10 mM).

-

Cells: CHO-K1 or HEK293 stably expressing 5-HT2A or 5-HT2B receptors.

-

Buffer: HBSS or Krebs-Ringer (pH 7.4) with 20 mM HEPES. Avoid phenol red (autofluorescence).

-

Control Ligands: Ketanserin (Antagonist) or Serotonin (Agonist) for competition assays.

Protocol A: Live Cell Receptor Labeling

Objective: Visualize surface and intracellular distribution of 5-HT receptors.

-

Preparation:

-

Seed cells on poly-L-lysine coated glass-bottom dishes (35 mm) 24 hours prior. Aim for 60-70% confluency.

-

Dilute Dansyl probe stock (10 mM DMSO) into warm imaging buffer to a final concentration of 1–3 µM .

-

Note: Keep DMSO concentration < 0.1% to avoid cytotoxicity.

-